molecular formula C13H18Cl2N2O2 B057804 Melphalan CAS No. 13045-94-8

Melphalan

Numéro de catalogue: B057804
Numéro CAS: 13045-94-8
Poids moléculaire: 305.20 g/mol
Clé InChI: SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Multiple Myeloma

Medphalan is extensively used in the treatment of multiple myeloma. Clinical studies have demonstrated its effectiveness in combination with other agents such as prednisone. A randomized trial indicated comparable response rates between intravenous and oral formulations of melphalan, highlighting its versatility in administration routes .

2. Preparative Chemotherapy for Stem Cell Transplantation

Medphalan serves as a preparative chemotherapy agent prior to hematopoietic stem cell transplantation (HSCT). Its lympho-depletive properties create an immunogenic microenvironment conducive to the expansion of infused tumor-reactive T cells. This approach has shown promising results in enhancing the efficacy of adoptive T-cell therapy (ACT) in animal models .

3. Immunomodulatory Effects

Recent studies have uncovered the immunomodulatory effects of Medphalan, which include inducing immunogenic cell death (ICD) and promoting the release of pro-inflammatory cytokines. These effects are beneficial in creating a favorable environment for immune responses against tumors .

Table 1: Comparison of this compound Administration Routes in Clinical Trials

Administration RouteDosageResponse Rate (%)Notes
Oral0.15 mg/kg/dayComparableAdjusted based on WBC levels
Intravenous16 mg/m² every 2 weeksComparableMore intensive monitoring required

Table 2: Efficacy of Medphalan in Combination Therapies

Combination TherapyEfficacy OutcomeStudy Reference
This compound + PrednisoneHigh overall response rates
This compound + Adoptive CD4+ T-cell TherapyEnhanced survival rates
This compound + Other ChemotherapeuticsSynergistic effects observed

Case Studies

Case Study 1: Efficacy in Multiple Myeloma Patients

A clinical study involving multiple myeloma patients treated with Medphalan showed an overall response rate of approximately 70% when combined with other agents. Patients receiving intravenous formulations exhibited quicker responses compared to those on oral regimens .

Case Study 2: Use in Adoptive T-cell Therapy

In an animal model study, mice treated with Medphalan prior to receiving tumor-reactive CD4+ T cells demonstrated significantly prolonged survival compared to controls. This suggests that Medphalan not only reduces tumor burden but also enhances the effectiveness of subsequent immunotherapies .

Mécanisme D'action

Target of Action

Medphalan, also known as D-Sarcolysine, is an alkylating agent that primarily targets DNA . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . The alkylating properties of Medphalan enable it to interact with multiple targets, making it a potent cytotoxic agent .

Mode of Action

Medphalan works by binding at the N7 position of guanine, a component of DNA, and induces inter-strand cross-links in DNA . This disrupts DNA synthesis or transcription, leading to mutational and structural damage which is removed through the induction of apoptosis . As with other cytotoxic chemotherapies, DNA damage occurs in both dividing and non-dividing cells, in both tumor and normal tissue .

Biochemical Pathways

The biochemical pathways affected by Medphalan are primarily related to DNA synthesis and repair. The cross-linking of DNA strands inhibits both DNA and RNA synthesis, causing the death of both dividing and non-dividing tumor cells . Melphalan also induces oxidative stress, which can lead to further DNA damage . Additionally, this compound has been shown to affect the microbial metabolome, prompting expansion of enteric pathogens .

Pharmacokinetics

The pharmacokinetic properties of Medphalan include its absorption, distribution, metabolism, and excretion (ADME). Following intravenous administration, the terminal elimination half-life of Medphalan is approximately 75 minutes . The bioavailability of Medphalan varies between 25–89% when taken orally . It is metabolized through hydrolysis to inactive metabolites and is excreted primarily through the kidneys .

Result of Action

The primary result of Medphalan’s action is the death of tumor cells. By disrupting DNA synthesis and inducing DNA damage, Medphalan triggers apoptosis, or programmed cell death, in both dividing and non-dividing tumor cells . This leads to a reduction in tumor size and can slow the progression of diseases such as multiple myeloma and ovarian carcinoma .

Action Environment

The efficacy and stability of Medphalan can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor environment can affect the uptake and action of Medphalan . Additionally, the drug-host-microbe interactions can drive tissue injury and fever . Understanding these interactions can help in developing strategies to enhance the efficacy of Medphalan and manage its side effects.

Analyse Biochimique

Biochemical Properties

Medphalan is an alkylating agent of the bischloroethylamine type . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . Medphalan binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Cellular Effects

Medphalan exerts cytotoxic effects on both malignant and normal cells . It creates covalent bonds between DNA strands, with a correlation between the quantity of intrastrand cross-links created and the drug’s in vitro cytotoxicity as well as the patient’s response to therapy . It also has a dose-dependent cytotoxic effect .

Molecular Mechanism

At the molecular level, Medphalan chemically alters the DNA nucleotide guanine through alkylation, causing linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive . These changes cause cytotoxicity in both dividing and non-dividing tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Medphalan shows a large variability in pharmacokinetic parameters, which is explained mainly by body weight . It is unstable, and even admixtures in 0.9% saline decompose at the rate of 1% every 10 minutes .

Dosage Effects in Animal Models

In animal models, Medphalan and its derivatives had dose-dependent cytotoxic effects . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .

Metabolic Pathways

Medphalan primarily undergoes chemical hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxythis compound . No other Medphalan metabolites have been observed in humans .

Transport and Distribution

Due to its lipophilicity, Medphalan is rapidly transported across the cell membrane and almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as this compound and desethyl-melflufen .

Activité Biologique

Medphalan, a derivative of melphalan, is an alkylating agent primarily used in the treatment of certain cancers, notably multiple myeloma. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

Medphalan functions as an alkylating agent , which means it interferes with DNA replication and transcription. It achieves this by forming covalent bonds with DNA at the N7 position of guanine, leading to:

  • Inter-strand cross-linking : This disrupts the double helix structure of DNA, preventing cell division.
  • DNA-protein cross-linking : This can affect various cellular processes and contribute to cytotoxicity.
  • Induction of chromosomal aberrations : Medphalan has been shown to produce chromosomal damage in both in vitro and in vivo studies, raising concerns about its leukemogenic potential in humans .

Pharmacokinetics

The pharmacokinetic profile of Medphalan reveals significant variability in absorption and bioavailability:

  • Absorption : Oral bioavailability ranges from 25% to 89%, with a mean of approximately 56% . The time to peak plasma concentration (Tmax) can vary from 0 to 6 hours post-administration.
  • Distribution : The volume of distribution is notably high (35.5 to 185.7 L/m²), indicating extensive tissue penetration, although penetration into cerebrospinal fluid is low .
  • Metabolism : Medphalan undergoes non-enzymatic hydrolysis in plasma, with about 60-90% being protein-bound, primarily to albumin .
  • Excretion : Renal excretion accounts for approximately 10.9% of the drug within the first 24 hours after administration .

Clinical Efficacy

Medphalan is primarily utilized in high-dose regimens followed by autologous stem cell transplantation (ASCT) for multiple myeloma patients. A selection of clinical studies illustrates its efficacy:

Study TypeNo. of PatientsTreatment RegimenResults
Phase III1503MEL (200 mg/m²) + ASCTVGPR: 84%, PFS: 56.7 months
Phase III402MEL (200 mg/m²) + ASCT ± Rm.CR: 23%, OS: 81.6% at 4 years
Phase III700MEL (200 mg/m²) + ASCT + RVDCR: 59%, OS: 81% at 4 years

These studies demonstrate that high-dose Medphalan significantly improves patient outcomes compared to other treatments .

Case Studies

A series of case studies have highlighted the effectiveness and safety profile of Medphalan:

  • Case Study A : A patient with relapsed multiple myeloma treated with high-dose Medphalan achieved a complete response (CR) after ASCT.
  • Case Study B : Another patient experienced severe myelosuppression but ultimately achieved a very good partial response (VGPR), underscoring the need for careful monitoring during treatment.
  • Case Study C : Long-term follow-up indicated an increased risk for secondary malignancies, consistent with findings from epidemiological studies that link this compound exposure to acute myeloid leukemia .

Propriétés

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9031569
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tiny needles (from methanol). (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

531-76-0, 148-82-3, 13045-94-8
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-[Bis(2-chloroethyl)amino]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarcolysin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name melphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARCOLYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

356 to 358 °F (decomposes) (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medphalan
Reactant of Route 2
Medphalan
Reactant of Route 3
Medphalan
Reactant of Route 4
Medphalan
Reactant of Route 5
Reactant of Route 5
Medphalan
Reactant of Route 6
Reactant of Route 6
Medphalan
Customer
Q & A

Q1: What is the clinical efficacy of Medphalan in treating multiple myeloma (MM), particularly when complicated by extramedullary plasmacytomas (EM)?

A1: Research indicates that Medphalan, as part of traditional treatment regimens, demonstrated an 80% overall response rate (ORR) in patients newly diagnosed with MM complicated by EM []. While the study doesn't isolate Medphalan's individual contribution, it highlights its role within a multi-drug approach. It's important to note that this study doesn't directly compare the efficacy of Medphalan-containing regimens to other treatment options for this specific patient population.

Q2: Are there alternative treatment options for MM with EM, especially in cases of relapse or when traditional therapies are ineffective?

A2: The research suggests that Bortezomib, a proteasome inhibitor, shows promise in treating EM, achieving ORRs of 66.7% and 50% in different relapse scenarios []. This points towards Bortezomib as a potential alternative, particularly in cases where traditional therapies, which may include Medphalan, are less effective or in cases of relapse. Further research is needed to directly compare the efficacy and safety of Bortezomib to Medphalan-containing regimens in this context.

Q3: What are the challenges in treating MM with EM, and what future research directions are suggested by these findings?

A3: The research highlights the challenge of EM relapse in MM, suggesting that sub-clinical seeding of chemo-resistant tumor cells might contribute to this issue []. This underscores the need for further research into:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.